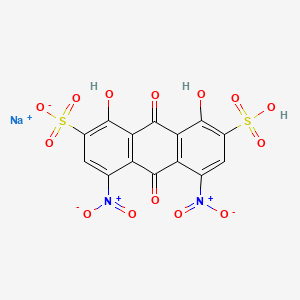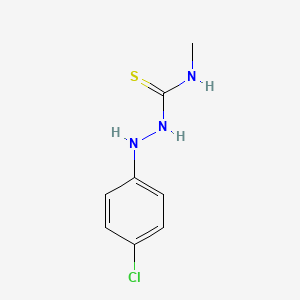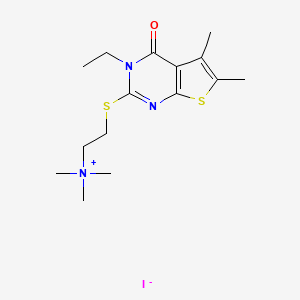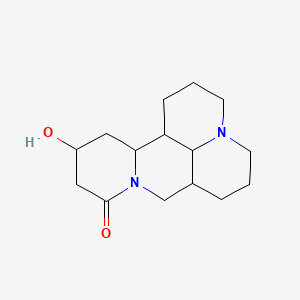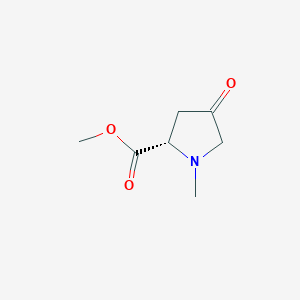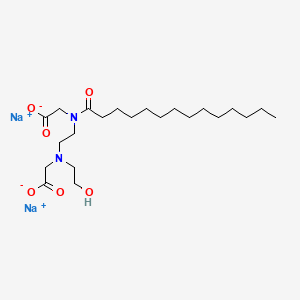
Disodium N-(2-((carboxylatomethyl)(2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate is a chemical compound with the molecular formula C20H36N2Na2O6. It is known for its surfactant properties and is commonly used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, under mild conditions.
Substitution: Halogens like chlorine or bromine, under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the formulation of personal care products, such as shampoos and soaps, due to its gentle cleansing properties
Wirkmechanismus
The mechanism of action of Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is crucial in applications like emulsification, where it helps to stabilize mixtures of oil and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxododecyl)glycinate
- Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxooctyl)glycinate
Uniqueness
Disodium N-[2-[(carboxylatomethyl)(2-hydroxyethyl)amino]ethyl]-n-(1-oxotetradecyl)glycinate is unique due to its longer alkyl chain, which enhances its surfactant properties compared to similar compounds with shorter chains. This makes it more effective in applications requiring strong emulsification and solubilization properties .
Eigenschaften
CAS-Nummer |
94023-29-7 |
|---|---|
Molekularformel |
C22H40N2Na2O6 |
Molekulargewicht |
474.5 g/mol |
IUPAC-Name |
disodium;2-[2-[carboxylatomethyl(tetradecanoyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C22H42N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(26)24(19-22(29)30)15-14-23(16-17-25)18-21(27)28;;/h25H,2-19H2,1H3,(H,27,28)(H,29,30);;/q;2*+1/p-2 |
InChI-Schlüssel |
KGXNDLOESKIXEY-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)N(CCN(CCO)CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


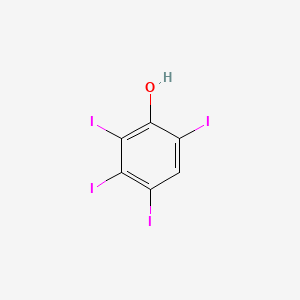


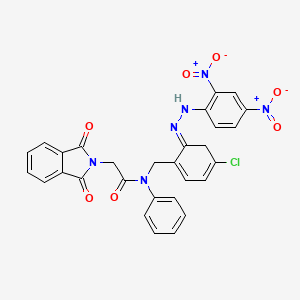
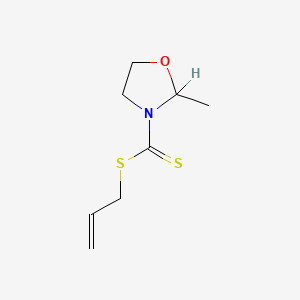

![4-(1,3-benzodioxol-5-yloxymethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine;phosphoric acid](/img/structure/B12714815.png)
